4-tert-Butyl-1-ethynylcyclohexan-1-amine
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Overview
Description
4-tert-Butyl-1-ethynylcyclohexan-1-amine is a chemical compound with the molecular formula C12H19N It is characterized by the presence of a tert-butyl group, an ethynyl group, and an amine group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-1-ethynylcyclohexan-1-amine typically involves the alkylation of cyclohexanone derivatives followed by amination. One common method involves the reaction of 4-tert-butylcyclohexanone with an ethynylating agent under basic conditions to introduce the ethynyl group. This is followed by the reduction of the resulting intermediate to obtain the desired amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness, scalability, and safety.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-1-ethynylcyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-tert-butyl-1-ethynylcyclohexanone or 4-tert-butyl-1-ethynylcyclohexanol.
Reduction: Formation of 4-tert-butyl-1-ethylcyclohexan-1-amine.
Substitution: Formation of various substituted amines depending on the reagents used.
Scientific Research Applications
4-tert-Butyl-1-ethynylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-1-ethynylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexanone: Similar structure but lacks the ethynyl and amine groups.
trans-1-tert-butyl-4-methylcyclohexane: Similar cyclohexane ring structure but different substituents.
Uniqueness
4-tert-Butyl-1-ethynylcyclohexan-1-amine is unique due to the presence of both the ethynyl and amine groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C12H21N |
---|---|
Molecular Weight |
179.30 g/mol |
IUPAC Name |
4-tert-butyl-1-ethynylcyclohexan-1-amine |
InChI |
InChI=1S/C12H21N/c1-5-12(13)8-6-10(7-9-12)11(2,3)4/h1,10H,6-9,13H2,2-4H3 |
InChI Key |
IDYSZDMRRABNPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C#C)N |
Origin of Product |
United States |
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